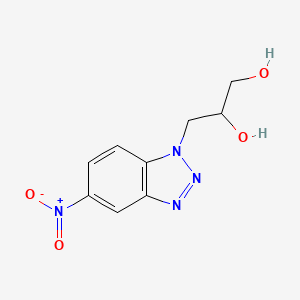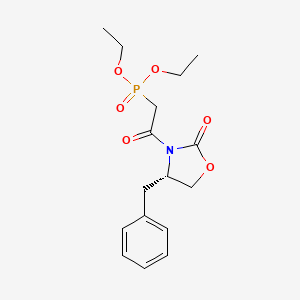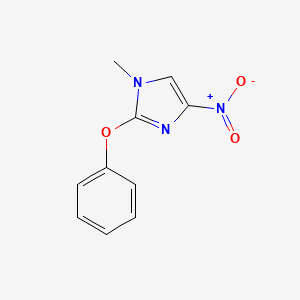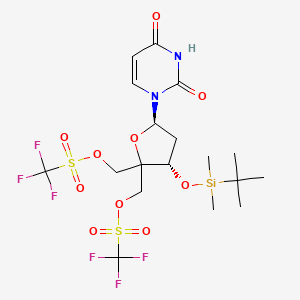
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a unique structure that includes a tetrahydrofuran ring, a tert-butyldimethylsilyl group, and a pyrimidinyl moiety, making it a valuable intermediate in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride, followed by the introduction of the pyrimidinyl moiety through nucleophilic substitution reactions. The final step involves the formation of the trifluoromethanesulfonate esters under mild conditions using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinyl moiety.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) include substituted pyrimidinyl derivatives, silyl-protected alcohols, and various nucleophilic substitution products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block for the construction of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
In biology and medicine, ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is used in the development of nucleoside analogs and other bioactive compounds. Its ability to modify nucleophilic sites in biomolecules makes it a useful tool in drug discovery and development.
Industry
In industry, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity enable the production of high-performance polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate groups serve as leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, including the modification of biomolecules and the construction of complex organic frameworks.
Comparación Con Compuestos Similares
Similar Compounds
- ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
- ((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[(2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
The uniqueness of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) lies in its combination of functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propiedades
Fórmula molecular |
C18H26F6N2O10S2Si |
|---|---|
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
[(3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-(trifluoromethylsulfonyloxymethyl)oxolan-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C18H26F6N2O10S2Si/c1-15(2,3)39(4,5)36-11-8-13(26-7-6-12(27)25-14(26)28)35-16(11,9-33-37(29,30)17(19,20)21)10-34-38(31,32)18(22,23)24/h6-7,11,13H,8-10H2,1-5H3,(H,25,27,28)/t11-,13+/m0/s1 |
Clave InChI |
FWAPGLVKWWPQEV-WCQYABFASA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


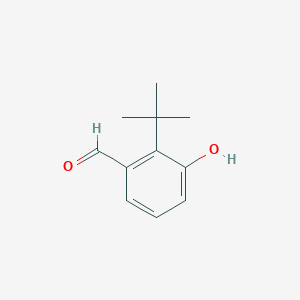
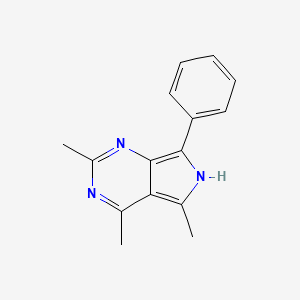
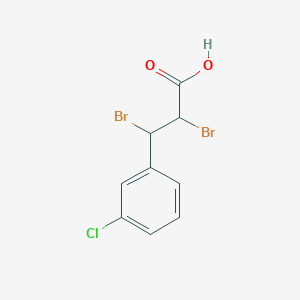
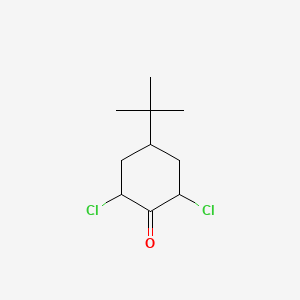
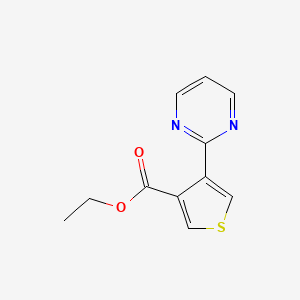
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

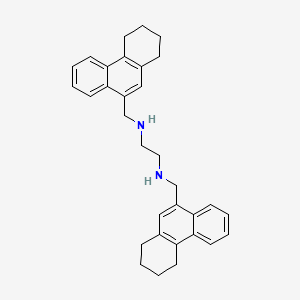
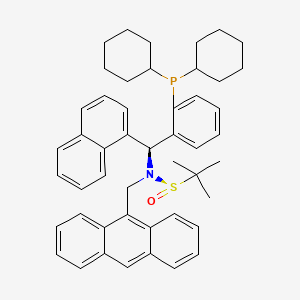
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
